4-(Piperidin-4-yl)butanoic acid hydrochloride
Overview
Description
“4-(Piperidin-4-yl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C9H18ClNO2 . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
This compound has been used in the synthesis of FK866, an inhibitor of NAD biosynthesis . It has also been used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCl [H].OC (=O)CCCC1CCNCC1
. The molecular weight of this compound is 207.70 . Chemical Reactions Analysis
As a reactant, “this compound” is used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a molecular weight of 207.70 and a density of 1.021g/cm3 . The boiling point is 312.7ºC at 760mmHg .Scientific Research Applications
Drug Design
Piperidines, including “4-(Piperidin-4-yl)butanoic acid hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of NAmPRTase Inhibitors
“this compound” has been used as a reactant for the synthesis of NAmPRTase inhibitors . NAmPRTase is an enzyme involved in the NAD salvage pathway, which is crucial for cellular energy metabolism.
Synthesis of FK866 Analogs
This compound has also been used in the synthesis of FK866 analogs . FK866 is a potent inhibitor of NAmPRTase and has shown promise in preclinical studies for the treatment of cancer and inflammatory diseases.
Modification of 3-amidinophenylalanine-derived Matriptase Inhibitors
“this compound” has been used in the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type II transmembrane serine protease implicated in various physiological and pathological processes, including cancer progression.
Reactions with Weinreb Amides and 2-magnesiated Oxazoles
This compound has been used in reactions with Weinreb amides and 2-magnesiated oxazoles . These reactions are important in the synthesis of complex organic molecules.
Development of Fast and Cost-Effective Methods for the Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “this compound” can be used in these methods .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
Given its role in the synthesis of FK866 , it may influence the NAD biosynthesis pathway .
Result of Action
Given its role in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis .
properties
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84512-08-3 | |
Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidine butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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